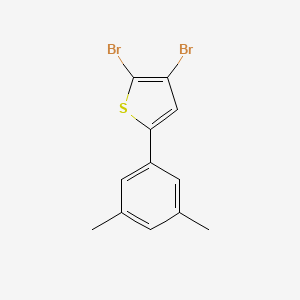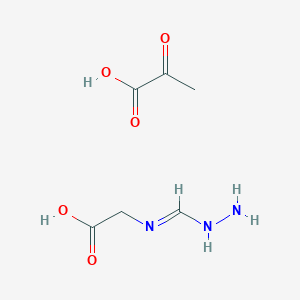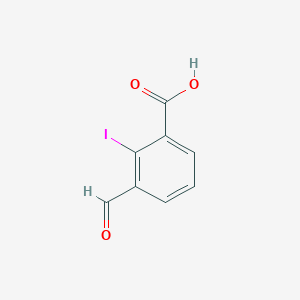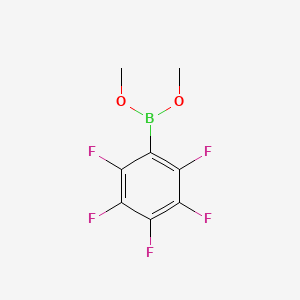![molecular formula C17H27NO4 B14183209 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol CAS No. 925237-25-8](/img/structure/B14183209.png)
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes both hydroxy and hydroxyimino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the sequential treatment of a precursor compound with hydrazine and sodium nitrite in acetic acid . This method allows for the formation of the hydroxyimino group, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction of the hydroxyimino group can yield primary amines.
Aplicaciones Científicas De Investigación
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its unique functional groups.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and have similar reactivity.
4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole: This compound also contains a hydroxyimino group and undergoes similar chemical reactions.
Uniqueness
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is unique due to its combination of hydroxy, hydroxyimino, and methoxy groups
Propiedades
Número CAS |
925237-25-8 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-(5-hydroxy-3-hydroxyiminodecyl)-2-methoxyphenol |
InChI |
InChI=1S/C17H27NO4/c1-3-4-5-6-15(19)12-14(18-21)9-7-13-8-10-16(20)17(11-13)22-2/h8,10-11,15,19-21H,3-7,9,12H2,1-2H3 |
Clave InChI |
HPDAJPLGIHNWEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC(=NO)CCC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)

![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)

